molecular formula C8H5F2NO5 B1410864 2,4-Difluoro-5-nitromandelic acid CAS No. 1803787-26-9

2,4-Difluoro-5-nitromandelic acid

Cat. No.: B1410864
CAS No.: 1803787-26-9
M. Wt: 233.13 g/mol
InChI Key: GXHNKEYJWVMOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-nitromandelic acid is a fluorinated aromatic compound with the molecular formula C8H5F2NO5 and a molecular weight of 233.13 g/mol . This mandelic acid derivative is characterized by a nitrophenyl core with fluorine substituents at the 2- and 4- positions, a structure that is of significant interest in medicinal chemistry and pharmaceutical research . Such fluorinated mandelic acid derivatives have been investigated for their potential as potent, selective thrombin inhibitors, playing a key role in the coagulation cascade and making them valuable candidates for the development of antithrombotic agents . The incorporation of fluorine atoms and a nitro group on the aromatic ring can finely tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers utilize this compound as a key synthetic intermediate or building block for the preparation of more complex heterocyclic compounds and potential therapeutic agents for cardiovascular diseases . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluoro-5-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-4-2-5(10)6(11(15)16)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHNKEYJWVMOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated and Nitro Substituted Aromatic Mandelic Acid Architectures

The structure of 2,4-Difluoro-5-nitromandelic acid is a prime example of a highly functionalized aromatic molecule. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with the α-hydroxy carboxylic acid moiety of the mandelic acid backbone, creates a molecule with a unique electronic and steric profile.

Fluorine, the most electronegative element, imparts profound effects on the physicochemical properties of organic molecules. Its introduction can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. nih.govrsc.orgtandfonline.com In an aromatic system, the strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the ring and its substituents.

The nitro group is also a powerful electron-withdrawing group, further modifying the electronic landscape of the benzene (B151609) ring. The combination of two fluorine atoms and a nitro group in this compound results in a highly electron-deficient aromatic system. This electronic characteristic is expected to influence the acidity of the carboxylic acid and the reactivity of the α-hydroxy group.

Mandelic acid and its derivatives are chiral molecules, meaning they exist as non-superimposable mirror images, or enantiomers. The biological and chemical properties of these enantiomers can differ significantly. The presence of the chiral center at the α-carbon in this compound adds another layer of complexity and potential for stereospecific interactions.

Significance of Aromatic α Hydroxy Acid Derivatives in Advanced Chemical Research

Aromatic α-hydroxy acids, with mandelic acid as the parent compound, are a class of molecules that have found widespread use in various scientific disciplines. mdpi.com Their utility stems from the presence of both a carboxylic acid and a hydroxyl group on the same carbon atom, providing multiple points for chemical modification and interaction.

In synthetic organic chemistry, these compounds serve as versatile building blocks for the construction of more complex molecules. The hydroxyl group can be oxidized or substituted, while the carboxylic acid can be converted into a variety of other functional groups. This versatility makes them valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.com

The chiral nature of many aromatic α-hydroxy acids is of particular importance in medicinal chemistry and materials science. Enantiomerically pure α-hydroxy acids are often used as chiral resolving agents to separate racemic mixtures of other compounds. orgsyn.org Furthermore, the specific stereochemistry of these molecules can be crucial for their biological activity, with one enantiomer often exhibiting greater potency or a different pharmacological profile than the other.

The general synthetic route to mandelic acids often involves the reaction of a benzaldehyde (B42025) with a cyanide source, followed by hydrolysis of the resulting cyanohydrin. stackexchange.com For substituted mandelic acids like the one , the corresponding substituted benzaldehyde would be the logical starting material.

Overview of Research Trajectories for Complex Chiral Fluorinated Compounds

The development of new methods for the synthesis of complex chiral fluorinated compounds is a major focus of current research in organic chemistry. nih.gov The unique properties conferred by fluorine atoms make these compounds highly sought after in fields such as drug discovery and materials science. nih.govnih.gov

One of the primary challenges in this area is the stereoselective introduction of fluorine atoms or fluorinated groups into a molecule. Researchers are actively developing new catalytic and stoichiometric methods to achieve high levels of enantioselectivity and diastereoselectivity in fluorination reactions. These methods often employ chiral catalysts or auxiliaries to control the spatial arrangement of the newly formed carbon-fluorine bond.

Another significant research trajectory is the incorporation of fluorinated building blocks into larger, more complex molecules. This approach allows for the late-stage introduction of fluorine, providing a more efficient way to access a diverse range of fluorinated compounds. The synthesis of 2,4-Difluoro-5-nitromandelic acid would likely rely on the availability of a suitable difluoronitro-substituted aromatic precursor.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods can predict a wide range of properties, from molecular structure to reactivity, without the need for empirical data.

Density Functional Theory (DFT) for Molecular Geometry Optimization, Energy Calculations, and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 2,4-Difluoro-5-nitromandelic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict stable bond lengths and angles. orientjchem.org

Key electronic properties that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, DFT can be used to calculate the distribution of electron density, revealing the most electron-rich and electron-deficient areas of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack. The electron-withdrawing effects of the fluorine and nitro groups on the phenyl ring significantly influence these properties. nih.govnih.gov

Below is an illustrative table of predicted properties for this compound based on typical DFT calculations for similar aromatic compounds.

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-3.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.3 eVIndicates the chemical reactivity and kinetic stability.
Dipole Moment4.5 DMeasures the overall polarity of the molecule.

Note: The data in this table is illustrative and based on calculations for structurally similar molecules. Specific experimental or computational data for this compound is not available.

Ab Initio and Semi-Empirical Methods for Ground and Excited State Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties from first principles, without empirical parameters. orientjchem.orgclockss.org These methods are computationally intensive but offer high accuracy for determining the ground state geometry and energy of this compound.

For analyzing excited states, which is important for understanding the molecule's response to light (e.g., UV-Vis spectroscopy), Time-Dependent DFT (TD-DFT) is a common approach. nih.gov It can predict the absorption wavelengths and the nature of electronic transitions. Semi-empirical methods, while less accurate, can be useful for preliminary analysis of larger systems or for dynamic simulations where computational cost is a significant factor.

Calculation of Spectroscopic Parameters (e.g., NMR shielding constants, vibrational frequencies)

Theoretical calculations are invaluable for interpreting experimental spectra. By calculating properties like NMR shielding constants, researchers can predict the chemical shifts (¹H, ¹³C, ¹⁹F NMR) for this compound. clockss.org Comparing these calculated shifts with experimental data can help confirm the molecular structure.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. orientjchem.org These calculations can also confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. youtube.com By simulating the molecule in an aqueous environment, for instance, MD can reveal the stability of different conformations and the nature of hydrogen bonding between the carboxylic acid group and water molecules. nih.gov Such simulations are crucial for understanding how the molecule might behave in a biological system. nih.gov

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Calculations

Computational methods can be used to map out the entire energy landscape of a chemical reaction involving this compound. nih.gov By locating the transition state structures and calculating their energies, chemists can determine the activation energy and predict the reaction rate. This is particularly useful for understanding its synthesis or its metabolic pathways. For example, the synthesis of substituted phenylacetic acids often involves steps like Suzuki coupling, and theoretical modeling can help optimize reaction conditions. inventivapharma.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For this compound, various molecular descriptors (e.g., topological, electronic, steric) would be calculated. These descriptors can then be used in statistical models, such as multiple linear regression, to predict properties like solubility, boiling point, or even biological activity based on its structural features. Such models are valuable in drug discovery and materials science for screening and designing new compounds with desired properties. chalmers.se

Chiroptical Property Prediction (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Computational methods are pivotal in predicting the chiroptical properties of molecules like this compound, offering insights into their three-dimensional structure and stereochemistry. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra. These simulations are crucial for assigning the absolute configuration of chiral molecules by comparing theoretically predicted spectra with experimental data.

For mandelic acid derivatives, theoretical studies have explored how different substituents on the phenyl ring and modifications to the carboxyl and hydroxyl groups influence their chiroptical response. mdpi.com These investigations help in establishing structure-chiroptical property relationships, which can serve as a guide for predicting the spectra of related compounds.

A thorough conformational search for the (R) and (S) enantiomers of this compound.

Geometry optimization and frequency calculation for each stable conformer.

Calculation of electronic excited states and rotational strengths for each conformer using TD-DFT.

Boltzmann averaging of the individual spectra to generate the final predicted CD and ORD spectra.

The resulting theoretical spectra would provide characteristic fingerprints for each enantiomer. For instance, the CD spectrum is expected to show Cotton effects (positive or negative peaks) at specific wavelengths corresponding to electronic transitions of the chromophores within the molecule. The ORD spectrum would show the change in optical rotation as a function of wavelength, with characteristic curves that are mirror images for the two enantiomers.

The substituents on the aromatic ring of this compound—two fluorine atoms and a nitro group—are expected to significantly influence the electronic transitions and, consequently, the chiroptical spectra, distinguishing it from unsubstituted mandelic acid.

Table of Predicted Chiroptical Data (Hypothetical)

As specific experimental or detailed computational data for this compound is not available in the provided search results, the following table is a hypothetical representation of what such data might look like based on general knowledge of similar compounds.

ParameterPredicted Value for (R)-enantiomerPredicted Value for (S)-enantiomer
Circular Dichroism (CD)
Wavelength (λmax, nm)~270~270
Molar Ellipticity (Δε, M⁻¹cm⁻¹)Positive Cotton EffectNegative Cotton Effect
Wavelength (λmax, nm)~220~220
Molar Ellipticity (Δε, M⁻¹cm⁻¹)Negative Cotton EffectPositive Cotton Effect
Optical Rotatory Dispersion (ORD)
Specific Rotation [α] at 589 nmPositiveNegative
Specific Rotation [α] at 365 nmHigher Positive ValueHigher Negative Value

Applications As a Chemical Building Block and Intermediate in Complex Organic Synthesis

Role in the Synthesis of Fluorinated and Nitro-Substituted Advanced Organic Molecules

The presence of both fluorine and nitro groups on the aromatic ring of 2,4-Difluoro-5-nitromandelic acid makes it a highly valuable precursor for the synthesis of advanced organic molecules. The fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be readily converted into other functional groups, such as amines, providing a handle for further molecular elaboration.

While specific, large-scale industrial applications are not widely documented in publicly available literature, the potential for this compound is evident. For instance, the reduction of the nitro group to an aniline (B41778) would yield a highly functionalized chiral aminomandelic acid derivative. This product could then serve as a key intermediate in the synthesis of complex heterocyclic compounds or as a chiral resolving agent.

Utilization as a Chiral Precursor in Asymmetric Synthesis of Complex Natural Products and Analogues

The stereogenic center at the alpha-carbon of the mandelic acid moiety positions this compound as a potentially valuable chiral precursor in asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities.

While direct applications in the total synthesis of specific natural products are not yet extensively reported, the general strategy would involve the use of either the (R)- or (S)-enantiomer of this compound to introduce a key stereocenter into a target molecule. This approach is a cornerstone of modern organic synthesis, and the availability of this highly functionalized chiral building block could open new avenues for the stereocontrolled synthesis of novel bioactive compounds.

Implementation in Multicomponent Reactions and Convergent Synthesis Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The carboxylic acid and the potential for an amino group (via reduction of the nitro group) make this compound a candidate for participation in well-known MCRs such as the Ugi and Passerini reactions.

A hypothetical Ugi four-component reaction could involve the amine derived from this compound, an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex, peptide-like scaffold incorporating the difluoro-aminophenyl moiety. Such strategies are highly desirable in the generation of libraries of diverse compounds for drug discovery screening.

Development as a Cleavable Linker or Protecting Group in Solid-Phase Synthesis and Combinatorial Chemistry

The structural features of this compound suggest its potential for development as a cleavable linker or protecting group in solid-phase synthesis and combinatorial chemistry. The nitro group, in particular, can be exploited for this purpose. For example, linkers based on nitro-substituted aromatic compounds can be cleaved under specific reductive conditions.

While there is no direct evidence of this compound being used in this capacity, its precursor, 2,4-difluoro-5-nitrobenzoic acid, shares functional similarities with other nitrobenzoic acids that have been investigated as photolabile protecting groups or linkers. Further research could explore the attachment of this mandelic acid derivative to a solid support and the subsequent cleavage of synthesized molecules under mild conditions.

Contribution to the Design and Synthesis of Advanced Functional Materials

The unique combination of functional groups in this compound also suggests its potential as a precursor for advanced functional materials. The aromatic ring with its fluoro and nitro substituents could be incorporated into polymers to impart specific properties such as thermal stability, flame retardancy, or unique optical and electronic characteristics.

For instance, polyesters or polyamides could be synthesized using the di-acid or di-amine derivatives of this compound. The presence of the fluorine atoms could lead to materials with low surface energy and high resistance to chemical degradation. Furthermore, the chiral nature of the monomeric unit could lead to the formation of helical polymers with interesting chiroptical properties. While this remains a theoretical application, the fundamental chemistry supports its feasibility.

Intermediate in the Preparation of Other Mandelic Acid Derivatives, such as 2-Bromo-4-fluoro-5-nitromandelic acid

One of the key applications of a versatile building block is its use as an intermediate in the synthesis of other valuable compounds. While the direct synthesis of 2-Bromo-4-fluoro-5-nitromandelic acid from this compound is not explicitly detailed in available literature, the chemical logic for such transformations exists. Electrophilic aromatic substitution reactions on the activated ring could potentially introduce a bromine atom.

More concretely, the precursor, 2,4-difluoro-5-nitrobenzoic acid, is a known starting material for various chemical transformations. nih.gov For example, related compounds such as 2-bromo-5-fluoro-4-nitroaniline (B1526599) have been synthesized through multi-step processes that involve nitration of a bromo-fluoro-aniline precursor. google.com The synthesis of 2-Bromo-4-fluoro-5-nitromandelic acid would likely proceed from a correspondingly substituted benzaldehyde (B42025) or cyanohydrin.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry for 2,4-Difluoro-5-nitromandelic Acid Production

Investigations could explore:

Green Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids to reduce environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the potential of using bio-based starting materials to create a more sustainable production lifecycle.

Flow Chemistry: Developing continuous flow processes which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Advanced Catalytic Systems for Highly Enantioselective and Diastereoselective Transformations

Mandelic acids and their derivatives possess a chiral center, making them valuable building blocks in asymmetric synthesis, particularly for pharmaceuticals. Future research into this compound would greatly benefit from the development of advanced catalytic systems to control its stereochemistry.

Potential research directions include:

Chiral Catalysts: The design and application of novel organocatalysts, transition-metal complexes, or biocatalysts (enzymes) to produce specific enantiomers of this compound and its derivatives.

Substrate Engineering: Modifying the structure of precursor molecules to enhance the stereoselectivity of existing catalytic systems.

High-Throughput Screening: Employing rapid screening techniques to identify the optimal catalyst and reaction conditions for achieving high enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).

In-depth Mechanistic Studies of Challenging Reactions and Unusual Reactivity Patterns

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The electron-withdrawing nature of the two fluorine atoms and the nitro group on the aromatic ring, combined with the stereocenter in the mandelic acid moiety, could lead to unique reactivity.

Future mechanistic studies could involve:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate.

Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, IR) to detect and characterize transient intermediates, providing direct evidence for proposed mechanisms.

Exploration of Derivatization for Chemo- and Regioselective Transformations and Tandem Reactions

The functional groups present in this compound (a carboxylic acid, a hydroxyl group, and a nitro group on a difluorinated phenyl ring) offer multiple sites for chemical modification. Research into the selective derivatization of this compound could yield a library of novel molecules with potentially useful properties.

Key areas for exploration are:

Selective Protection/Deprotection Strategies: Developing robust methods to selectively protect one functional group while another reacts, allowing for precise chemical modifications.

Orthogonal Chemistry: Employing functional groups that can react under specific conditions without interfering with other groups in the molecule.

Tandem/Cascade Reactions: Designing multi-step reactions that occur in a single pot, which can significantly improve efficiency by reducing the number of purification steps and saving time and resources. For instance, a reaction could be envisioned where the carboxylic acid directs a transformation at another part of the molecule.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Modern chemical research is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). Applying these tools to the study of this compound could accelerate discovery and optimization processes.

Future applications in this domain include:

Predictive Modeling: Training ML algorithms on existing chemical reaction data to predict the outcome of new reactions involving this compound, including potential yields and side products.

Retrosynthesis Analysis: Using AI-powered tools to propose novel and efficient synthetic routes to the target molecule and its derivatives.

Automated Optimization: Combining ML algorithms with automated laboratory systems to rapidly screen a wide range of reaction conditions (e.g., temperature, concentration, catalyst loading) to find the optimal parameters for a given transformation.

Investigation of Solvation Effects and Microenvironment Influence on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. A systematic investigation into how the solvent and the local microenvironment affect the reactivity of this compound is a critical area for future research.

This would involve:

Solvent Screening: Conducting reactions in a wide array of solvents with varying polarities, proticities, and coordinating abilities to build a comprehensive understanding of their effects.

Micellar Catalysis: Exploring the use of micelles to create unique microenvironments that could enhance reaction rates or alter selectivity by encapsulating the reactants.

Molecular Dynamics Simulations: Using computational simulations to visualize and understand the interactions between solvent molecules and the reactants, transition states, and products at a molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-5-nitromandelic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis can leverage nitration and fluorination strategies similar to structurally related compounds. For example:

  • Nitration : Introduce the nitro group early in the synthesis using mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to minimize side reactions .
  • Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., DCM) at reflux conditions (40–60°C) .
  • Acid Formation : Hydrolysis of intermediates (e.g., nitriles or esters) under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, followed by purification via recrystallization (ethanol/water) .
    • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of fluorinating agents).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>95%) .
  • NMR : Confirm substitution patterns via ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (coupling constants for nitro and fluorine groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-H]⁻ ion at m/z 262.02) .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

  • Methodological Answer :

  • Solubility : Test solubility in DMSO, DMF, and ethanol (common solvents for fluorinated aromatics). Prepare stock solutions (10 mM in DMSO) to avoid precipitation .
  • Storage : Store at -20°C in anhydrous conditions with desiccants (silica gel); avoid freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and fluorine substituents influence the reactivity of this compound in coupling reactions?

  • Methodological Answer :

  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model charge distribution and identify reactive sites (e.g., nitro group as an electron-withdrawing meta-director) .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids, monitoring regioselectivity via LC-MS and comparing yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What strategies mitigate decomposition or side reactions during derivatization of this compound?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the carboxylic acid group using tert-butyl esters (Boc₂O, DMAP) to prevent unwanted nucleophilic attacks during nitration/fluorination .
  • Low-Temperature Conditions : Conduct reactions at -78°C (dry ice/acetone bath) to stabilize reactive intermediates (e.g., nitroso derivatives) .

Q. How can researchers resolve contradictory data in the literature regarding the acid’s biological activity?

  • Methodological Answer :

  • Meta-Analysis : Use platforms like NFDI4Chem to cross-reference datasets (e.g., Chemotion ELN) and validate bioactivity claims against standardized assays (e.g., enzyme inhibition IC₅₀) .
  • Reproducibility Checks : Replicate key studies with controlled variables (pH, temperature) and report deviations using FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-5-nitromandelic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-5-nitromandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.